![molecular formula C11H11BrO3 B14366778 [4-(2-Bromopropanoyl)phenyl]acetic acid CAS No. 90102-99-1](/img/structure/B14366778.png)
[4-(2-Bromopropanoyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Bromopropanoyl)phenyl]acetic acid: is an organic compound that features a bromine atom attached to a propanoyl group, which is further connected to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Bromopropanoyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons.
Substitution: Hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Bromopropanoyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions .
Biology
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of [4-(2-Bromopropanoyl)phenyl]acetic acid involves its interaction with molecular targets through its bromine atom and acetic acid moiety. The bromine atom can participate in electrophilic substitution reactions, while the acetic acid group can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the propanoyl group.
2-(4-Bromophenyl)propionic acid: Contains a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of both the bromine atom and the propanoyl group in [4-(2-Bromopropanoyl)phenyl]acetic acid makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and applications .
Properties
CAS No. |
90102-99-1 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
2-[4-(2-bromopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
NNJFVZMMBJZVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


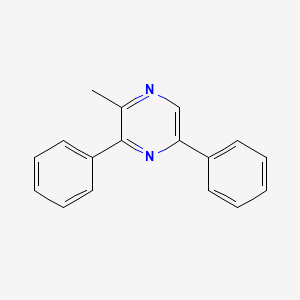
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
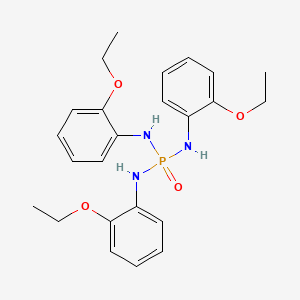
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)

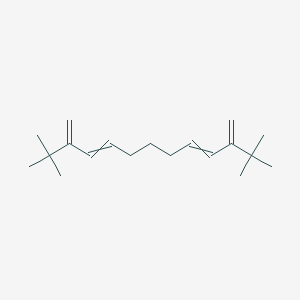
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
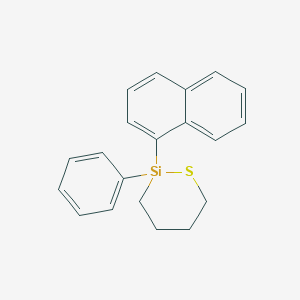
silanol](/img/structure/B14366759.png)
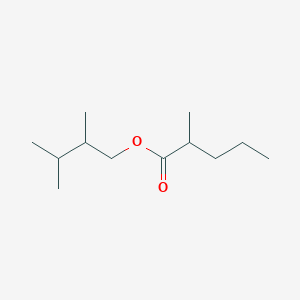
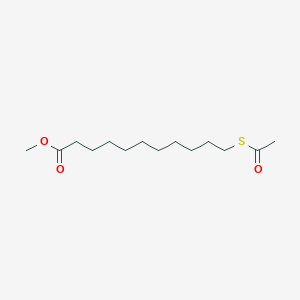
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
